![molecular formula C7H4BrIN2 B1445439 3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS No. 1146615-52-2](/img/structure/B1445439.png)
3-Bromo-6-iodoimidazo[1,2-A]pyridine
概要
説明
3-Bromo-6-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with bromine and iodine at positions 3 and 6, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse substituents for drug discovery . Its structural uniqueness lies in the combination of bromine (moderate leaving group) and iodine (excellent leaving group), which facilitates sequential functionalization at both positions, making it valuable for generating libraries of bioactive molecules .
準備方法
The synthesis of 3-Bromo-6-iodoimidazo[1,2-A]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
Cross-Coupling Reactions
The iodine atom at position 6 serves as an excellent substrate for transition-metal-catalyzed cross-couplings due to its favorable leaving-group properties. Key reactions include:
Suzuki-Miyaura Coupling
The iodo group undergoes palladium-catalyzed coupling with arylboronic acids. For example:
-
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 6-aryl derivatives (e.g., 6-phenylimidazo[1,2-a]pyridine) in 70–85% yields .
-
Tolerated substituents on boronic acids: electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups .
Buchwald-Hartwig Amination
The bromine at position 3 participates in palladium-catalyzed amination with primary/secondary amines. For instance:
-
Reaction with morpholine using Pd₂(dba)₃/Xantphos affords 3-morpholino derivatives in 65–80% yields .
Nucleophilic Substitution
Both halogens undergo nucleophilic displacement, though iodine exhibits higher reactivity:
Iodine Substitution
-
Treatment with sodium methoxide in DMSO replaces iodine with methoxy groups (90% yield) .
-
Reaction with thiophenol in the presence of CuI yields 6-thioether derivatives (75–88% yields) .
Bromine Substitution
-
Bromine at position 3 is displaced by azide ions (NaN₃, DMF, 100°C) to form 3-azidoimidazo[1,2-a]pyridine (82% yield) .
Radical-Mediated Functionalization
The bromine atom participates in radical chain reactions:
-
Under UV light with AIBN initiator, reaction with allyltributylstannane yields 3-allyl derivatives via bromine abstraction (60% yield) .
Halogen Exchange
The iodine atom can be replaced by other halogens under specific conditions:
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the imidazo ring to form N-oxide derivatives .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring, yielding dihydroimidazo derivatives .
Comparative Reactivity of Halogens
Position | Halogen | Reactivity in Cross-Coupling | Preferred Conditions |
---|---|---|---|
3 | Br | Moderate | Pd catalysis, ligands (Xantphos) |
6 | I | High | Mild conditions (e.g., room temp) |
Functional Group Tolerance
The scaffold tolerates diverse functional groups during transformations:
-
Electron-withdrawing groups (-NO₂, -CN) at position 7 or 8 do not inhibit coupling reactions .
-
Steric hindrance : Bulky substituents at position 2 reduce yields by 15–20% .
Suzuki-Miyaura Coupling Examples
Nucleophilic Substitution Examples
Nucleophile | Product | Yield (%) | Conditions |
---|---|---|---|
NaOMe | 6-Methoxyimidazo[1,2-a]pyridine | 90 | DMSO, 60°C, 12 h |
NaN₃ | 3-Azidoimidazo[1,2-a]pyridine | 82 | DMF, 100°C, 24 h |
Mechanistic Insights
科学的研究の応用
Chemistry
- Building Block for Complex Molecules : The compound is widely used as a precursor in the synthesis of more complex heterocyclic compounds. Its halogen substituents facilitate various chemical transformations, including substitution and cyclization reactions.
-
Reactivity : The presence of bromine and iodine allows for diverse reactivity patterns. For instance:
- Substitution Reactions : The halogens can be replaced with other functional groups using nucleophilic or electrophilic reagents.
- Oxidation/Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
Biology
- Antimicrobial Properties : Research indicates that 3-bromo-6-iodoimidazo[1,2-A]pyridine exhibits potential antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For example, it has been assessed for its ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme involved in cancer cell signaling pathways. Compounds with iodine substitutions have demonstrated varying degrees of efficacy against cancer cells, highlighting the importance of substituent size and electronegativity on biological activity .
Medicine
- Pharmaceutical Development : Due to its biological activities, this compound is explored as a pharmacophore in drug discovery. Its derivatives are being investigated for their potential use in treating diseases such as cancer and infectious diseases.
- Selectivity in Drug Design : The unique halogenation pattern enhances binding affinity to molecular targets, making it a valuable candidate for developing selective inhibitors in therapeutic applications.
Industry
- Chemical Intermediates : In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and advanced materials. Its versatility allows for incorporation into various synthetic pathways.
Case Study 1: Inhibition of Rab11A Prenylation
A study investigated the inhibitory effects of various imidazo[1,2-A]pyridine derivatives on Rab11A prenylation. Among these, the compound with iodine at the C6 position showed weaker activity compared to its brominated counterparts but still provided insights into the structure-activity relationship crucial for drug design .
Case Study 2: Synthesis of Phosphonopropionates
Another research effort focused on synthesizing phosphonopropionate derivatives from imidazo[1,2-A]pyridines to evaluate their RGGT inhibitory activity. The study demonstrated that modifications at the C6 position significantly influenced biological activity, emphasizing the importance of structural variations in developing effective inhibitors .
作用機序
The mechanism of action of 3-Bromo-6-iodoimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
類似化合物との比較
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ primarily in the halogens or functional groups at positions 3 and 6 (Table 1). For example:
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4): Replaces iodine with chlorine, reducing steric bulk and altering electronic properties. Its molecular weight (312.39 g/mol) is lower than the iodo analog (423.93 g/mol) due to chlorine’s smaller atomic mass .
- 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-77-4): Introduces a carbaldehyde group at position 3, enabling nucleophilic addition reactions absent in the bromo-iodo parent compound .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : Iodo and bromo substituents increase hydrophobicity compared to chloro analogs. For instance, this compound has lower aqueous solubility than 3-Bromo-6-chloroimidazo[1,2-a]pyridine, impacting pharmacokinetics .
- Crystallography : Structural studies of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde reveal planar molecular geometry and hydrogen-bonding patterns critical for crystal packing .
生物活性
3-Bromo-6-iodoimidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H4BrI N2 and a molecular weight of 322.93 g/mol. The compound features a fused imidazole and pyridine ring structure, with bromine and iodine substituents that enhance its reactivity and biological interactions. The specific arrangement of these halogens contributes to its potential as a pharmacological agent by allowing it to interact with various molecular targets within cells.
Mechanisms of Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in modulating enzyme activities and receptor functions. These interactions can influence multiple cellular pathways, making the compound a candidate for further exploration in pharmacological studies.
Enzyme Inhibition
One notable aspect of the biological activity of imidazo[1,2-A]pyridines, including this compound, is their ability to inhibit key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown AChE inhibition with IC50 values indicating significant potency against neurodegenerative disorders such as Alzheimer's disease .
- Butyrylcholinesterase (BChE) Inhibition : Some derivatives have also been evaluated for their BChE inhibitory activity, which is crucial for understanding their potential in treating conditions related to cholinergic dysfunction .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications at the C6 position of the imidazo[1,2-A]pyridine ring are particularly important for maintaining biological activity. For instance, altering substituents at this position can significantly affect the compound's efficacy against specific targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For example, compounds were tested against HeLa cells and showed promising results in disrupting cellular processes related to tumor growth .
- Neuroprotective Effects : Research has indicated that certain derivatives possess neuroprotective properties by inhibiting AChE and promoting cholinergic neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-6-iodoimidazo[1,2-a]pyridine, and what catalytic systems are typically employed?
Basic Research Question
The synthesis of this compound typically involves cyclocondensation reactions using halogenated precursors. A widely used method involves iodine-catalyzed reactions starting with 2-phenoxyacetophenone derivatives, followed by halogenation steps to introduce bromine and iodine at specific positions . For example, elemental iodine catalyzes the formation of the imidazo[1,2-a]pyridine core, with subsequent bromination and iodination achieved via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for introducing aryl groups). Catalytic systems such as In(OTf)₃ have been reported to expedite the synthesis of related derivatives by facilitating tandem cyclization-functionalization steps . Purification often employs column chromatography, and yields can exceed 80% under optimized conditions .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most informative?
Basic Research Question
Structural elucidation relies on a combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For instance, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.1–8.5 ppm) and NH groups (δ ~3.4 ppm), while ¹³C NMR confirms the imidazo[1,2-a]pyridine backbone (C-2 at ~141 ppm, C-9 at ~143 ppm) . X-ray diffraction provides crystallographic details, revealing intermolecular interactions like π-stacking and C–H∙∙∙N hydrogen bonding, which influence packing patterns . ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at 271.955896 for C₉H₆BrIN₂) .
Q. What pharmacological activities have been reported for imidazo[1,2-a]pyridine derivatives, and how does 3-Bromo-6-iodo substitution influence these properties?
Basic Research Question
Imidazo[1,2-a]pyridines exhibit anticancer , anti-inflammatory , and anticonvulsant activities. The 3-Bromo-6-iodo substitution enhances electrophilicity, improving interactions with biological targets like kinase enzymes . For example, bromine at position 3 increases steric bulk, potentially enhancing binding to hydrophobic pockets in cancer cell membranes, while iodine at position 6 may participate in halogen bonding with protein residues . Derivatives with electron-donating groups (e.g., -NH₂ at position 2) show superior cytotoxicity (IC₅₀: 11–13 µM in HepG2 cells) compared to nitro-substituted analogs .
Q. How do electronic and steric effects of substituents at positions 2, 3, 6, and 7 of imidazo[1,2-a]pyridine impact anticancer activity, and what contradictions exist in structure-activity relationship (SAR) data?
Advanced Research Question
Electronic Effects : Electron-donating groups (e.g., -NH₂ at position 2) enhance anticancer activity by stabilizing charge-transfer interactions with DNA or kinases. In contrast, electron-withdrawing groups (e.g., -NO₂) reduce activity due to steric clashes with the imidazo[1,2-a]pyridine core .
Steric Effects : Bulky substituents at position 3 (e.g., tert-butyl) improve membrane permeability but may hinder target binding if steric hindrance exceeds optimal thresholds .
Contradictions : Some studies report that removing nitrogen at position 7 increases activity (e.g., 12a–l derivatives vs. 10a–m), while others find no significant change, likely due to variations in cell-line specificity or assay conditions . Resolving these discrepancies requires comparative SAR studies across multiple cancer models and computational docking simulations .
Q. What methodological challenges arise when analyzing conflicting cytotoxicity data between in vitro and in vivo models for halogenated imidazo[1,2-a]pyridines, and how can these be resolved?
Advanced Research Question
Challenges :
- Metabolic Stability : In vivo models may metabolize halogenated derivatives into inactive forms, reducing efficacy compared to in vitro results .
- Bioavailability : Poor solubility of bromo/iodo derivatives can limit tissue penetration in vivo .
Solutions : - Use prodrug strategies (e.g., esterification) to enhance solubility.
- Employ pharmacokinetic profiling (e.g., LC-MS/MS) to track metabolite formation .
- Validate targets using knockout cell lines to confirm mechanism-specific activity .
Q. In the design of imidazo[1,2-a]pyridine-based fluorophores, how can substitution patterns be optimized to achieve tunable emission wavelengths while maintaining high photoluminescence quantum yields?
Advanced Research Question
Substitution at position 3 with electron-withdrawing groups (e.g., -CHO, -CN) extends π-conjugation, shifting emission to near-UV or deep-blue regions (λmax: 366–400 nm) . For example, 3-iodo derivatives exhibit bathochromic shifts due to heavy atom effects, while methyl groups at position 6 reduce aggregation-induced quenching . Optimization requires balancing steric effects (e.g., bulky substituents at position 2 may disrupt crystallinity) and electronic effects (e.g., -NH₂ donors at position 8 enhance quantum yields via intramolecular charge transfer) .
Q. What strategies are effective in mitigating steric hindrance during the catalytic synthesis of this compound derivatives, particularly when introducing bulky substituents?
Advanced Research Question
- Catalyst Selection : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed cross-couplings to prevent undesired side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing steric clashes during cyclization .
- Stepwise Functionalization : Introduce iodine at position 6 before bromination at position 3 to avoid competing electrophilic pathways .
Q. How do intermolecular interactions (π-stacking, hydrogen bonding) influence the crystallographic packing of imidazo[1,2-a]pyridine derivatives, and what implications does this have for material design?
Advanced Research Question
π-Stacking : Parallel-displaced stacking between aromatic rings (e.g., imidazo[1,2-a]pyridine and phenyl groups) enhances crystallinity and charge transport in optoelectronic materials .
Hydrogen Bonding : C–H∙∙∙N interactions between the pyridine nitrogen and adjacent protons stabilize crystal lattices, improving thermal stability .
Implications : Controlling these interactions through substituent design (e.g., -F or -OMe groups) enables tailored material properties for OLEDs or organic semiconductors .
特性
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXVCBLZXZVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738439 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-52-2 | |
Record name | 3-Bromo-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。